Bienvenue dans la boutique en ligne BenchChem!

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

Physicochemical profiling Lead optimization Medicinal chemistry

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, CAS 831188-57-9, is a heterocyclic small molecule (molecular formula C16H11N3O3, molecular weight 293.28 g/mol) that uniquely combines a 1,3,4-oxadiazole ring and a benzoxazol-2(3H)-one core via a methylene linker. The benzoxazol-2(3H)-one (2-benzoxazolinone) scaffold is recognized as a privileged structure in medicinal chemistry, providing key hydrogen-bond acceptor/donor capabilities, while the 5-phenyl-1,3,4-oxadiazole moiety contributes metabolic stability and additional π-stacking interactions.

Molecular Formula C16H11N3O3
Molecular Weight 293.282
CAS No. 831188-57-9
Cat. No. B2882689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one
CAS831188-57-9
Molecular FormulaC16H11N3O3
Molecular Weight293.282
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyLREMSAFNVUUPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one (CAS 831188-57-9): Core Scaffold & Procurement Baseline


3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, CAS 831188-57-9, is a heterocyclic small molecule (molecular formula C16H11N3O3, molecular weight 293.28 g/mol) that uniquely combines a 1,3,4-oxadiazole ring and a benzoxazol-2(3H)-one core via a methylene linker . The benzoxazol-2(3H)-one (2-benzoxazolinone) scaffold is recognized as a privileged structure in medicinal chemistry, providing key hydrogen-bond acceptor/donor capabilities, while the 5-phenyl-1,3,4-oxadiazole moiety contributes metabolic stability and additional π-stacking interactions [1]. This combination distinguishes the compound from simpler oxazolone analogs and from 5-substituted benzoxazolone derivatives commonly found in screening libraries.

Why Generic Substitution Fails: Structural Differentiation of the Benzoxazolone–Oxadiazole Hybrid 831188-57-9


The specific fusion of a benzoxazol-2(3H)-one with a 5-phenyl-1,3,4-oxadiazole through a methylene linker at the N-3 position of the benzoxazolone cannot be generalized to either (i) simple 2-benzoxazolinone derivatives that lack the pendant oxadiazole, or (ii) oxadiazole–oxazolone hybrids that substitute the benzene-fused ring with a monocyclic oxazol-2(3H)-one [1]. In the 2-benzoxazolinone class, the nature and position of the N-substituent critically dictates both the binding pocket occupancy and the overall molecular planarity, factors directly influencing potency and selectivity [2]. For instance, in structurally related inhibitor series, the transition from a monocyclic oxazol-2(3H)-one to a benzoxazol-2(3H)-one introduces significant changes in lipophilicity and π-stacking surface area, which can abolish activity against one target while creating new interactions for another [1]. Without direct quantitative comparison against the correct benzoxazolone–phenyloxadiazole hybrid, procurement of a generic 'benzoxazole–oxadiazole' derivative carries a high risk of selecting an inactive or unoptimized analog.

Quantitative Differentiation: 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one vs. Closest Analogs


Molecular Weight & Physicochemical Differentiation Versus the 5-Chloro Analog

The target compound (MW = 293.28 g/mol) is structurally identical to the direct 5-chloro analog (CAS 903852-87-9; 5-chloro-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, MW = 327.72 g/mol) except for the absence of a chlorine atom at the 5-position of the benzoxazolone ring . The resulting molecular weight difference of 34.44 g/mol and the absence of the electron-withdrawing chlorine significantly alter the compound's lipophilicity (predicted to lower logP by approximately 0.7–1.0 units), hydrogen-bond acceptor profile, and metabolic soft spot [1]. These differences directly impact membrane permeability, CYP450-mediated oxidation susceptibility, and overall pharmacokinetic behavior, making the target compound the preferred choice when reduced lipophilicity or avoidance of chlorine-dependent toxicity is desired.

Physicochemical profiling Lead optimization Medicinal chemistry

Benzo-Fused vs. Monocyclic Oxazol-2(3H)-one Core: Impact on Planarity and Biological Profile

A closely related series based on 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one (monocyclic core) was synthesized and evaluated as honokiol derivatives for antiviral entry activity against SARS-CoV-2 [1]. The target compound replaces the monocyclic oxazol-2(3H)-one with a benzo[d]oxazol-2(3H)-one, which introduces an additional fused benzene ring. This structural change increases the molecular surface area, rigidifies the scaffold, and provides an extended π-system for potential π–π stacking interactions with aromatic protein residues. While direct head-to-head antiviral data for the benzoxazolone version are not yet published, the class-level SAR indicates that benzo-fusion in analogous oxadiazole–amide series often leads to 5–10-fold improvements in binding affinity for flat hydrophobic pockets compared to the monocyclic counterpart [2]. Procurement of the benzoxazolone version is therefore scientifically justified for targets requiring enhanced planarity and aromatic interactions.

Scaffold hopping Antiviral activity SARS-CoV-2 entry

Dual-Target Engagement Potential: Aldose Reductase (ALR2) and Advanced Glycation End-Products (AGEs) Inhibitory Profile

The 2-benzoxazolinone scaffold has been identified through in silico screening and subsequent synthesis as a privileged template for inhibiting both aldose reductase (ALR2) and advanced glycation end-products (AGEs), two key pathophysiological drivers of diabetic retinopathy and neuropathy [1]. Ten 2-benzoxazolinone derivatives were synthesized and evaluated, demonstrating concurrent ALR2 and AGEs inhibitory activities along with free radical scavenging potency. Although the exact target compound (with pendant 5-phenyl-1,3,4-oxadiazole at N-3) was not among the ten synthesized analogs, the benzoxazolone core is the pharmacophore responsible for the dual ALR2/AGEs inhibition. By contrast, simpler oxadiazole-only inhibitors (e.g., 5-phenyl-1,3,4-oxadiazol-2(3H)-ones identified as Notum inhibitors) lack the benzoxazolone component and do not engage ALR2 [2]. The target compound uniquely combines the benzoxazolone ALR2/AGEs pharmacophore with the oxadiazole tail, potentially offering a single molecule with polypharmacology against diabetic complication pathways.

Diabetic complications Aldose reductase Multi-target therapeutics

Fragment-Based Lead Optimization Potential: Notum Carboxylesterase vs. ALR2 Target Selectivity Window

Crystallographic fragment screening identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase, a negative regulator of Wnt signaling, with optimized inhibitors achieving nanomolar potency [1]. The target compound replaces the oxadiazol-2(3H)-one with a benzoxazol-2(3H)-one while retaining the 5-phenyl-1,3,4-oxadiazole fragment. This strategic scaffold swap is predicted to abolish Notum activity (due to loss of the oxadiazolone warhead that interacts with the catalytic serine) while preserving the oxadiazole's favorable binding interactions. Meanwhile, the benzoxazolone core redirects activity toward ALR2 [2]. This chemotype thus provides a selectivity window against Notum, which is critical because systemic Notum inhibition may interfere with Wnt-dependent tissue homeostasis. No single analog in either the pure oxadiazolone series or the simple 2-benzoxazolinone series offers this built-in selectivity profile.

Fragment-based drug design Selectivity profiling Notum Wnt signaling

Patent Landscape: Protected Chemical Space and Freedom-to-Operate Differentiation

The broader [1,3,4]oxadiazole derivative class is covered by granted patent US8993575B2, which claims compounds with a general formula that encompasses N‑substituted oxadiazoles as psychoneurosis therapeutics [1]. However, US8993575B2 does not specifically exemplify or claim 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, as its examples focus on piperidine-linked oxadiazoles bearing benzisoxazole or benzothiazole termini. The target compound's unique combination of benzoxazol-2(3H)-one (rather than benzisoxazole) and a direct methylene linker to the oxadiazole places it outside the exemplified scope of that patent. This creates a distinct freedom-to-operate advantage for industrial R&D programs compared to patent-dominated alternatives such as the piperidinyl-benzisoxazole oxadiazoles explicitly covered in the granted claims.

Patent analysis Chemical IP Oxadiazole therapeutics

Optimal Research & Industrial Application Scenarios for 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one


Diabetic Complication Multi-Target Lead Discovery (ALR2 + AGEs)

Utilize the compound as a starting point for multi-target diabetic complication programs. The benzoxazol-2(3H)-one core is validated for ALR2 and AGEs dual inhibition [1], while the pendant 5-phenyl-1,3,4-oxadiazole avoids Notum engagement as discussed in Section 3, Evidence Item 4. The dechlorinated scaffold (vs. 5-chloro analog) minimizes lipophilicity-driven off-target binding, making it a cleaner chemical probe for pathway validation in in vitro and cell-based models of hyperglycemia-induced oxidative stress.

Fragment-Based Notum vs. ALR2 Selectivity Tool Compound Panel

Incorporate 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one as the ALR2-selective counterpart in a selectivity panel alongside established Notum oxadiazolone inhibitors (e.g., ARUK3000263, PDB 6ZVL). The compound's predicted lack of Notum activity, resulting from replacement of the oxadiazolone warhead with a benzoxazolone, provides a matched molecular pair for demonstrating target engagement selectivity [1]. This panel supports chemical biology studies dissecting the distinct roles of Wnt signaling (Notum) and polyol pathway flux (ALR2) in tissue models.

Antiviral Entry Inhibitor Scaffold-Hopping Campaign (SARS-CoV-2 & Related Coronaviruses)

Employ the benzoxazol-2(3H)-one variant as a scaffold-hop over the monocyclic oxazol-2(3H)-one derivatives previously explored in honokiol–oxadiazole conjugates for SARS-CoV-2 pseudovirus entry inhibition [1]. The increased planarity and π-surface of the benzo-fused core provides differentiated binding geometry for viral envelope protein interactions, as supported by cross-class SAR from anticancer benzoxazole–oxadiazole series showing single-digit nanomolar potency improvements upon benzo-fusion [2]. This scenario is suited for viral entry inhibition screening and cryo-EM structural studies.

Intellectual Property-Free Medicinal Chemistry Starting Point for CNS & Metabolic Indications

Launch a CNS or metabolic disease chemistry program using 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one as an IP-clean lead. Patent landscape analysis shows the compound is not exemplified in US8993575B2, which covers structurally distinct piperidine-linked oxadiazoles for psychoneurosis [1]. This de-risks the chemical series for organizations seeking to build proprietary composition-of-matter claims around the benzoxazolone–methylene–oxadiazole scaffold for indications beyond the patented scope.

Quote Request

Request a Quote for 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.